Erucamide

描述

属性

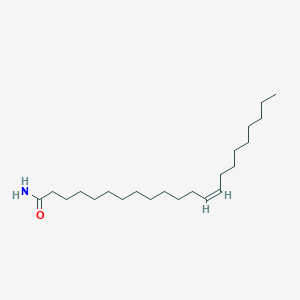

IUPAC Name |

(Z)-docos-13-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUDZVJPLUQNMU-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026929 | |

| Record name | Erucamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Solid; [Hawley] Off-white beads with a fatty odor; [MSDSonline] | |

| Record name | 13-Docosenamide, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erucamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ISOPROPANOL; SLIGHTLY SOL IN ALCOHOL, ACETONE | |

| Record name | ERUCAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Erucamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

SOLID | |

CAS No. |

112-84-5 | |

| Record name | Erucamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erucamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Docosenamide, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erucamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-docos-13-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERUCAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V89VY25BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERUCAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75-80 °C | |

| Record name | ERUCAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Enigmatic Role of Erucamide in Biological Systems: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucamide, a long-chain fatty acid amide, has long been recognized for its industrial applications as a slip agent in plastics. However, a growing body of evidence suggests its involvement in a variety of biological processes, positioning it as a molecule of interest for researchers in pharmacology and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in biological systems. While direct experimental data for this compound is still emerging in some areas, this guide synthesizes the available information and presents detailed experimental protocols and conceptual frameworks to facilitate further investigation into its multifaceted roles. We delve into its interaction with the endocannabinoid system, its potential influence on ion channels and receptor signaling, and its observed effects on critical cellular processes such as angiogenesis and apoptosis.

Interaction with the Endocannabinoid System

This compound's structural similarity to anandamide, a well-characterized endocannabinoid, has led to investigations into its potential interaction with the endocannabinoid system. This system plays a crucial role in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Table 1: FAAH Inhibition Data for Related Fatty Acid Amides

| Compound | IC50 (nM) | Source |

| Oleamide | ~5,000 | [1] |

| Palmitoylethanolamide (PEA) | >10,000 | [1] |

| URB597 (a known FAAH inhibitor) | 4.6 |

Note: Data for this compound is not currently available.

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potential of a test compound, such as this compound, on FAAH activity.

Materials:

-

Recombinant human FAAH enzyme

-

FAAH substrate (e.g., N-(1-oxodecyl)-7-amino-4-methylcoumarin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the FAAH enzyme to each well.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm, every minute for 30 minutes.

-

Calculate the rate of substrate hydrolysis for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the this compound concentration to determine the IC50 value.

Cannabinoid Receptor (CB1 and CB2) Binding

Direct binding of this compound to cannabinoid receptors (CB1 and CB2) has not been extensively documented. However, its structural analogy to anandamide warrants investigation.

Experimental Protocol: Radioligand Binding Assay for CB1/CB2 Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

Non-labeled competitor (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In reaction tubes, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of this compound or vehicle.

-

Incubate at 30°C for 90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the Ki (inhibitory constant) of this compound.

Modulation of Ion Channels and Intracellular Calcium

Ion channels are critical for cellular excitability and signaling. Fatty acid amides have been shown to modulate the activity of various ion channels. While specific data on this compound is limited, its potential effects on ion channels, particularly those involved in calcium signaling, are an important area of investigation.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol can be used to investigate the effects of this compound on voltage-gated sodium (Nav) or potassium (Kv) channels expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing the ion channel of interest (e.g., Nav1.5 or Kv7.1).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

-

Internal (pipette) solution (specific to the ion channel being studied).

-

External (bath) solution (specific to the ion channel being studied).

-

This compound stock solution.

Procedure:

-

Culture the cells on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull a glass pipette to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a cell with the pipette and form a gigaseal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit and record the ionic currents through the channels of interest.

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing this compound at various concentrations.

-

Record the currents in the presence of this compound and during washout.

-

Analyze the data to determine the effect of this compound on channel kinetics (e.g., activation, inactivation, and recovery from inactivation).

Experimental Protocol: Intracellular Calcium Measurement

This protocol describes the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.

Materials:

-

HEK293 cells or another suitable cell line.

-

Fura-2 AM.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS).

-

This compound stock solution.

-

Fluorescence microscope or plate reader capable of ratiometric measurements.

Procedure:

-

Culture cells on glass-bottom dishes or 96-well plates.

-

Load the cells with Fura-2 AM (typically 1-5 µM) in HBSS containing Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye.

-

Acquire baseline fluorescence images or readings by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Add this compound to the cells and continue to record the fluorescence ratio (F340/F380).

-

Calibrate the fluorescence ratio to [Ca²⁺]i using ionomycin and EGTA.

Regulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in development, wound healing, and disease. This compound has been identified as a pro-angiogenic factor.

Experimental Protocol: In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in response to angiogenic stimuli.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Matrigel or other basement membrane matrix.

-

Endothelial cell growth medium (EGM-2).

-

This compound.

-

24-well plates.

-

Inverted microscope with a camera.

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 24-well plate.

-

Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in EGM-2 containing different concentrations of this compound or vehicle control.

-

Seed the HUVECs onto the Matrigel-coated wells.

-

Incubate the plate at 37°C for 4-18 hours.

-

Visualize and photograph the tube formation using an inverted microscope.

-

Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and number of branch points using image analysis software.

Signaling Pathway: VEGF and VEGFR2

The pro-angiogenic effects of many compounds are mediated through the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF binds to its receptor, VEGFR2, on endothelial cells, triggering a cascade of intracellular events that lead to cell proliferation, migration, and tube formation. The potential involvement of this pathway in this compound-induced angiogenesis warrants investigation.

Caption: Potential VEGF signaling pathway in this compound-induced angiogenesis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. The effect of this compound on apoptosis is an area of active research.

Experimental Protocol: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic cascade. This colorimetric assay measures its activity.

Materials:

-

Cells treated with this compound or vehicle.

-

Cell lysis buffer.

-

Caspase-3 substrate (e.g., DEVD-pNA).

-

Assay buffer.

-

96-well plate.

-

Microplate reader.

Procedure:

-

Lyse the treated and control cells.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

In a 96-well plate, add the cell lysate to each well.

-

Add the caspase-3 substrate to each well.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

-

Calculate the fold-increase in caspase-3 activity in the this compound-treated samples compared to the control.

Experimental Protocol: Western Blot for Bcl-2 Family Proteins

The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is a critical determinant of cell fate.

Materials:

-

Cell lysates from this compound-treated and control cells.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Separate proteins in the cell lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the image using an imaging system and quantify the band intensities.

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a key role in lipid metabolism and inflammation. As a fatty acid derivative, this compound is a potential ligand for PPARs.

Experimental Protocol: PPARγ Transactivation Assay

This luciferase reporter assay can be used to determine if this compound can activate PPARγ.

Materials:

-

HEK293T cells or a similar cell line.

-

Expression plasmid for a GAL4-PPARγ-LBD fusion protein.

-

Reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene.

-

Transfection reagent.

-

This compound.

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Co-transfect the cells with the GAL4-PPARγ-LBD expression plasmid and the luciferase reporter plasmid.

-

After transfection, treat the cells with various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Incubate for 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).

-

Determine the fold-activation of PPARγ by this compound.

Conclusion and Future Directions

This compound is an intriguing molecule with potential roles in diverse biological systems. Its structural similarity to endogenous signaling lipids and its observed effects on angiogenesis suggest that it is more than just an industrial slip agent. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a roadmap for researchers to further elucidate the precise mechanisms of action of this compound. Future research should focus on obtaining quantitative data for its interaction with specific molecular targets, such as FAAH and cannabinoid receptors, and on exploring its effects in in vivo models of disease. A deeper understanding of this compound's biological functions could pave the way for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Purification of Erucamide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for erucamide, a long-chain fatty acid amide with significant applications in various research and industrial fields. The document details established chemical and enzymatic synthesis routes, purification protocols, and analytical techniques for characterization and quality control. All quantitative data is summarized in comparative tables, and detailed experimental protocols are provided. Visual representations of workflows and pathways are included to facilitate understanding.

Introduction to this compound

This compound, (Z)-docos-13-enamide, is the amide derivative of erucic acid. Its amphipathic nature, consisting of a long hydrophobic carbon chain and a polar amide head, imparts unique surfactant and lubricant properties. In research and drug development, highly pure this compound is essential for studying its biological roles, including its potential as a signaling molecule and its interactions with cellular membranes and proteins. This guide focuses on laboratory-scale synthesis and purification methods to obtain high-purity this compound suitable for these applications.

Synthesis of this compound

The primary methods for synthesizing this compound involve the amidation of erucic acid. This can be achieved through reaction with ammonia or a nitrogen-containing compound like urea, either via chemical catalysis at high temperatures or through enzymatic catalysis under milder conditions.

Chemical Synthesis Methods

A common and economically viable method for this compound synthesis involves the reaction of erucic acid with urea at elevated temperatures. This method avoids the need for high-pressure equipment often associated with direct ammonolysis.[1][2][3][4][5]

-

Reaction Principle: Erucic acid reacts with urea, which decomposes to provide the necessary ammonia in situ for the amidation reaction. The reaction is typically catalyzed by a dehydrating agent or an acid catalyst.

Table 1: Summary of Reaction Parameters for this compound Synthesis from Erucic Acid and Urea

| Parameter | Value | Reference(s) |

| Reactants | Erucic Acid, Urea | ,, |

| Molar Ratio (Erucic Acid:Urea) | 1:4 | ,, |

| Catalyst | P₂O₅ with (NH₄)₂HPO₄ (1:1 w/w) | ,, |

| Catalyst Concentration | 3% (by wt. of erucic acid) | ,, |

| Temperature | 190 °C | ,, |

| Pressure | Atmospheric | ,, |

| Reaction Time | Not specified, reaction monitored | ,, |

| Yield | 92% | ,, |

| Purity | High | ,, |

Experimental Protocol: Synthesis of this compound from Erucic Acid and Urea

-

Materials:

-

Erucic acid

-

Urea

-

Phosphorus pentoxide (P₂O₅)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

High-temperature reaction vessel with a mechanical stirrer, thermometer, and condenser.

-

-

Procedure:

-

In the reaction vessel, combine erucic acid and urea in a 1:4 molar ratio.

-

Prepare the catalyst by mixing phosphorus pentoxide and diammonium hydrogen phosphate in a 1:1 weight ratio.

-

Add the catalyst to the reaction mixture at a concentration of 3% by weight of the erucic acid.

-

Heat the mixture to 190 °C with continuous stirring under atmospheric pressure.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Once the reaction is complete (indicated by the consumption of erucic acid), cool the mixture to room temperature. The crude this compound will solidify.

-

Proceed with the purification of the crude product.

-

Figure 1: Workflow for this compound synthesis from erucic acid and urea.

Direct ammonolysis of erucic acid is another widely used method. This process typically requires elevated temperatures and pressures, although atmospheric pressure variations exist with specific catalysts.

-

Reaction Principle: Erucic acid reacts directly with ammonia gas, leading to the formation of this compound and water. The reaction is driven to completion by removing the water byproduct.

Table 2: Summary of Reaction Parameters for this compound Synthesis from Erucic Acid and Ammonia

| Parameter | Value (Atmospheric) | Value (Pressurized) | Reference(s) |

| Reactants | Erucic Acid, Ammonia Gas | Erucic Acid, Ammonia Gas | , |

| Catalyst | Alkyltin catalysts (e.g., butyltin trichloride) | Not always required | |

| Catalyst Concentration | 0.5 wt. % | - | |

| Temperature | 168-170 °C | < 200 °C | , |

| Pressure | Atmospheric | 125-150 psi | , |

| Reaction Time | 12.5 hours | Monitored until acid value < 3% | , |

| Yield | >95% conversion | High | , |

| Purity | Good color, nitrile content < 5% | High | , |

Experimental Protocol: Synthesis of this compound from Erucic Acid and Ammonia (Pressurized)

-

Materials:

-

Erucic acid (purified, minimum 94-95%)

-

Anhydrous ammonia

-

High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls, and a gas inlet.

-

-

Procedure:

-

Charge the high-pressure reactor with purified erucic acid.

-

Seal the reactor and purge with nitrogen gas to remove air.

-

Introduce anhydrous ammonia into the reactor.

-

Heat the reactor to a temperature below 200 °C while stirring.

-

Pressurize the reactor to 125-150 psi with ammonia.

-

Maintain the reaction conditions, periodically removing the water formed during the reaction.

-

Monitor the reaction by taking samples and determining the free fatty acid content. The reaction is considered complete when the free fatty acid content is below 3%.

-

Cool the reactor to room temperature and vent the excess ammonia in a fume hood.

-

The crude this compound is then collected for purification.

-

Figure 2: Workflow for this compound synthesis from erucic acid and ammonia.

Enzymatic Synthesis

Lipase-catalyzed synthesis offers a green and milder alternative to chemical methods, avoiding high temperatures and pressures. This method can lead to high purity products with minimal byproducts.

-

Reaction Principle: An immobilized lipase, such as Candida antarctica lipase (Novozym 435), catalyzes the ammonolysis of erucic acid with urea in an organic solvent.

Table 3: Summary of Reaction Parameters for Lipase-Catalyzed this compound Synthesis

| Parameter | Value | Reference(s) |

| Reactants | Erucic Acid, Urea | ,, |

| Molar Ratio (Erucic Acid:Urea) | 1:4 | ,, |

| Catalyst | Candida antarctica lipase (Novozym 435) | ,, |

| Catalyst Concentration | 3% (by wt. of erucic acid) | ,, |

| Solvent | tert-Butyl alcohol | ,, |

| Temperature | 60 °C | ,, |

| Agitation | 250 rpm | ,, |

| Reaction Time | 48 hours | ,, |

| Yield | 88.74% | ,, |

| Purity | High | ,, |

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

-

Materials:

-

Erucic acid

-

Urea

-

Immobilized Candida antarctica lipase (Novozym 435)

-

tert-Butyl alcohol

-

Reaction flask with a magnetic stirrer and temperature control.

-

-

Procedure:

-

In the reaction flask, dissolve erucic acid and urea in tert-butyl alcohol. The molar ratio of erucic acid to urea should be 1:4.

-

Add the immobilized lipase to the reaction mixture at a concentration of 3% by weight of the erucic acid.

-

Incubate the mixture at 60 °C with stirring at 250 rpm for 48 hours.

-

After the reaction, filter the mixture to recover the immobilized lipase for potential reuse.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Proceed with the purification of the crude product.

-

Figure 3: Workflow for lipase-catalyzed this compound synthesis.

Purification of this compound

The crude this compound obtained from synthesis contains unreacted starting materials, catalyst residues, and byproducts such as nitriles. Purification is crucial to obtain a high-purity product suitable for research purposes.

Recrystallization

Recrystallization is the most common and effective method for purifying crude this compound. Ethanol is a frequently used solvent due to the high solubility of this compound in hot ethanol and its low solubility in cold ethanol.

Experimental Protocol: Recrystallization of this compound from Ethanol

-

Materials:

-

Crude this compound

-

95% Ethanol

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

-

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimum amount of 95% ethanol to the flask.

-

Gently heat the mixture with stirring until the this compound completely dissolves. If necessary, add more hot ethanol dropwise until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature. This compound crystals will start to form.

-

To maximize the yield, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

-

Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Figure 4: Workflow for the purification of this compound by recrystallization.

Column Chromatography

For achieving very high purity or for separating this compound from closely related impurities, column chromatography can be employed. While specific protocols for preparative chromatography of this compound are not abundant in the literature, a general approach using silica gel is described below.

Experimental Protocol: Preparative Column Chromatography of this compound

-

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

-

-

Procedure:

-

Slurry Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing pure this compound.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Characterization and Purity Analysis

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

Table 4: Analytical Techniques for this compound Characterization

| Technique | Purpose | Key Observations/Parameters | Reference(s) |

| Gas Chromatography (GC) | Purity assessment, quantification | Retention time, peak area | ,,, |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | Retention time, peak area | ,, |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | Amide N-H stretch (~3400, 3200 cm⁻¹), C=O stretch (~1640 cm⁻¹) | ,,, |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | Chemical shifts and coupling constants consistent with this compound structure | ,, |

| Melting Point | Purity assessment | Sharp melting point around 81-85 °C | - |

Conclusion

This guide has outlined detailed methods for the synthesis and purification of this compound for research applications. The choice of synthesis method—whether chemical or enzymatic—will depend on the available resources, desired scale, and purity requirements. Recrystallization is a robust and effective method for purification, while column chromatography can be employed for achieving higher purity. Rigorous analytical characterization is essential to ensure the quality of the final product for use in sensitive research and development settings.

References

- 1. Lipase-catalyzed Synthesis of Fatty Acid Amide (this compound) Using Fatty Acid and Urea [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic investigation of this compound synthesis using fatty acid and urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic investigation of this compound synthesis using fatty acid and urea. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Kinetic Investigation of this compound Synthesis Using Fatty Acid and Urea | CiNii Research [cir.nii.ac.jp]

The Enigmatic Lipid: A Technical Guide to the Natural Sources and Biosynthesis of Erucamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucamide, the amide derivative of erucic acid, is a fascinating bioactive lipid with a growing body of research highlighting its diverse physiological roles, from a sleep-inducing molecule in mammals to a key player in plant defense mechanisms. This technical guide provides an in-depth exploration of the natural occurrences of this compound and the intricate biochemical pathways responsible for its synthesis. We delve into its presence across the plant and animal kingdoms, presenting available quantitative data to offer a comparative perspective. Furthermore, this guide details the key enzymes and metabolic steps involved in this compound biosynthesis and catabolism. Detailed experimental protocols for the extraction, purification, and quantification of this compound are provided, alongside methodologies for the characterization of the enzymes central to its synthesis. Visual representations of the biosynthetic pathway, a representative experimental workflow, and a key signaling pathway are included to facilitate a deeper understanding of this multifaceted molecule.

Natural Sources of this compound

This compound has been identified in a diverse array of organisms, spanning the plant and animal kingdoms. Its presence suggests conserved and fundamental biological functions.

Plant Kingdom

This compound is a recognized plant metabolite, contributing to various physiological processes, including defense against pathogens.[1] It has been detected in a range of plant species, underscoring its widespread importance in plant biology. While extensive quantitative data across a broad spectrum of plants is still emerging, the concentration of its precursor, erucic acid, provides a strong indication of a plant's potential for this compound synthesis.

Table 1: Quantitative Data on Erucic Acid Content in Various Plant Species

| Plant Species | Common Name | Tissue/Part | Erucic Acid Content (% of total fatty acids) | Reference(s) |

| Brassica napus | Rapeseed | Seed Oil | 0.17 - 72% (depending on cultivar) | [1][2][3][4] |

| Brassica juncea | Brown Mustard | Seed Oil | Up to 43.3% | |

| Sinapis alba | White Mustard | Seed Oil | High concentrations | |

| Glycine max | Soybean | Seed Oil | Trace amounts | |

| Sorghum bicolor | Sorghum | Seed Oil | Not typically a major component | |

| Zea mays | Maize/Corn | Oil | Not typically a major component |

Note: The erucic acid content in Brassica species can vary significantly due to breeding efforts to produce low-erucic acid varieties (canola) for consumption.

Animal Kingdom

In animals, this compound has been identified as an endogenous bioactive lipid, most notably for its role as a sleep-inducing substance. Its concentrations have been quantified in various tissues and fluids of mammals.

Table 2: Quantitative Data on this compound Concentration in Animal Tissues

| Animal | Tissue/Fluid | This compound Concentration (ng/g) | Reference(s) |

| Pig | Brain | 0.5 | |

| Pig | Liver | 1.0 | |

| Pig | Kidney | 2.5 | |

| Pig | Lung | 12 | |

| Pig | Blood Plasma | 3 |

This compound has also been detected in the cerebrospinal fluid of sleep-deprived cats, rats, and humans, highlighting its potential role in regulating sleep-wake cycles.

Marine Organisms

The presence of this compound and its precursor, erucic acid, has been noted in various marine organisms, from microalgae to invertebrates. While specific quantitative data for this compound is sparse, the fatty acid profiles of these organisms indicate the potential for its biosynthesis.

Table 3: Erucic Acid and Related Fatty Acid Content in Marine Organisms

| Organism Type | Species (Example) | Key Fatty Acids and Observations | Reference(s) |

| Microalgae | Various | Fatty acid profiles are diverse; some species may produce long-chain fatty acids like erucic acid, though it is not typically a major component. | |

| Gastropods (Snails) | Tibia curta | Saturated fatty acids are dominant; polyunsaturated fatty acids are also present. |

Note: The fatty acid composition of marine organisms is highly dependent on diet and environmental factors.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the elongation of fatty acids and culminates in the amidation of erucic acid.

Precursor Synthesis: Elongation of Fatty Acids

The journey to this compound begins with the synthesis of its precursor, erucic acid (22:1n-9). This process involves the elongation of oleic acid (18:1-CoA) by a series of membrane-bound enzymes known as fatty acid elongases (FAEs) or 3-ketoacyl-CoA synthases (KCS). In plants, this elongation occurs in the endoplasmic reticulum. The key enzymes involved catalyze the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain.

The Amidation Step: Formation of this compound

The final step in this compound biosynthesis is the amidation of erucoyl-CoA. In plants, specific 3-ketoacyl-CoA synthases, namely KCS4, KCS9, and KCS17, have been identified as being responsible for the conversion of erucic acid-CoA into this compound.

Catabolism of this compound

The breakdown of this compound is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH). FAAH catalyzes the hydrolysis of this compound back to erucic acid and ammonia, thereby regulating its cellular levels and signaling activity.

References

Erucamide Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucamide, a long-chain fatty acid amide, is a critical additive in the plastics and polymer industries, primarily utilized as a slip and anti-blocking agent. Its efficacy and behavior within polymer matrices are significantly influenced by its solubility in various organic media. This technical guide provides a comprehensive overview of the solubility of this compound in different classes of organic solvents. While extensive quantitative data in public literature is limited, this document compiles available qualitative and semi-quantitative information, outlines a detailed experimental protocol for determining solubility, and discusses the theoretical principles governing the dissolution of this molecule.

Introduction to this compound

This compound, (Z)-docos-13-enamide, is a waxy, odorless solid derived from erucic acid. Its molecular structure, characterized by a long, unsaturated C22 hydrocarbon chain and a polar amide head group, imparts amphiphilic properties that dictate its solubility. This structure allows it to migrate to the surface of polymer films, where it forms a lubricating layer, reducing the coefficient of friction. Understanding its solubility is paramount for optimizing manufacturing processes, predicting its performance in final products, and for quality control.

Qualitative and Semi-Quantitative Solubility of this compound

Comprehensive, publicly available quantitative data on the solubility of this compound across a wide range of organic solvents and temperatures is scarce. However, based on various technical data sheets and scientific literature, a general solubility profile can be summarized. This compound's solubility is governed by the "like dissolves like" principle, where its long nonpolar carbon chain favors dissolution in nonpolar organic solvents, while the polar amide group allows for some interaction with more polar solvents, particularly at elevated temperatures.

Table 1: Summary of this compound Solubility in Various Organic Solvents

| Solvent Class | Solvent Examples | Qualitative Solubility | Reference |

| Alcohols | Methanol, Ethanol | Slightly Soluble | [1][2] |

| Isopropanol | Soluble | [1][2] | |

| Ketones | Acetone | Slightly Soluble | [1] |

| Methyl Ethyl Ketone (MEK) | Soluble | ||

| Esters | Ethyl Acetate | Slightly Soluble (solubility increases with heat) | |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble | |

| Ethers | Diethyl Ether | Soluble | |

| Amides | Dimethylformamide (DMF) | Good Solubility Anticipated | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble (up to at least 40 mg/mL) | |

| Alkanes | Hexane, Cyclohexane | Soluble (especially at elevated temperatures) |

Note: "Soluble" and "Slightly Soluble" are qualitative terms. The actual solubility can be significantly influenced by temperature and the presence of impurities.

Experimental Protocol for Determination of this compound Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the widely accepted gravimetric method, which involves the preparation of a saturated solution at a constant temperature, followed by the quantification of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Constant temperature bath or incubator with shaker

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Drying oven or vacuum oven

-

Desiccator

Experimental Workflow

The process for determining the solubility of this compound can be visualized as a straightforward workflow.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. A visual excess of solid should be present to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath equipped with a shaker.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation at the specified temperature.

-

After the equilibration period, stop the agitation and allow the vial to rest in the constant temperature bath for at least 12 hours to allow the undissolved solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the sample through a syringe filter to remove any suspended microparticles. This is a critical step to avoid overestimation of the solubility.

-

-

Quantification (Gravimetric Method):

-

Accurately pipette a known volume of the filtered, saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a drying oven or vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid degradation.

-

Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried this compound residue.

-

The mass of the dissolved this compound is the final weight minus the initial weight of the evaporating dish.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of this compound (g) / Volume of Filtrate (mL)) * 100

-

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This is particularly relevant for this compound, where heating can significantly improve its solubility in slightly polar solvents.

-

Solvent Polarity: As a long-chain fatty amide, this compound exhibits higher solubility in nonpolar and moderately polar solvents that can effectively solvate its long hydrocarbon tail.

-

Purity of this compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

-

Crystalline Structure of this compound: The polymorphic form of the this compound can influence its solubility.

Logical Relationship in Solvent Selection

The choice of solvent for a particular application involving this compound is a critical decision. The following diagram illustrates the logical considerations for solvent selection based on the desired outcome.

Conclusion

References

Erucamide in Mammalian Physiology: A Technical Guide for Researchers

An In-depth Examination of a Bioactive Fatty Acid Amide and its Emerging Roles in Angiogenesis, Neuropsychiatric Regulation, and Beyond.

Introduction

Erucamide, the amide derivative of the monounsaturated omega-9 fatty acid erucic acid, is an endogenous lipid signaling molecule found in mammals. Initially identified for its industrial applications, recent scientific inquiry has unveiled a spectrum of physiological functions for this compound, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the known physiological roles of this compound in mammals, with a focus on its functions in angiogenesis, its modulatory effects on the central nervous system, and its influence on the hypothalamic-pituitary-adrenal (HPA) axis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of current knowledge, experimental methodologies, and quantitative data to facilitate further investigation into this promising bioactive compound.

Physiological Functions of this compound

This compound has been demonstrated to exert a range of physiological effects in mammals, with the most well-documented being its roles in angiogenesis and the regulation of the central nervous system.

Angiogenesis

This compound has been identified as a potent angiogenic factor. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and also in pathological conditions such as tumor growth.

Key Findings:

-

This compound was identified as the primary angiogenic lipid in bovine mesentery.[1]

-

A dose of 2 micrograms of this compound was sufficient to induce angiogenesis in a chick chorioallantoic membrane (CAM) assay.[1]

-

The angiogenic activity of this compound has also been confirmed in rat corneal micropocket and mouse dorsal air-sac assays.[1]

-

The precise mechanism of its angiogenic activity is not yet fully elucidated, but it does not appear to involve the proliferation of endothelial cells or inflammatory effects.[1]

Central Nervous System Modulation

This compound exhibits significant effects on the central nervous system, demonstrating antidepressant and anxiolytic-like properties in preclinical models. These effects are believed to be mediated, at least in part, through the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.

Key Findings:

-

Oral administration of this compound at doses of 5, 10, and 20 mg/kg has been shown to produce antidepressant and anxiolytic-like effects in mice.

-

These behavioral effects are associated with a significant reduction in serum levels of adrenocorticotropic hormone (ACTH) and corticosterone, key hormones of the HPA axis.

-

This compound has also been identified as an acetylcholinesterase inhibitor, suggesting a potential role in modulating cholinergic neurotransmission.

Modulation of Water Balance

Emerging evidence suggests that this compound may play a role in regulating fluid balance in various organs, a function that could have implications for conditions such as intestinal diarrhea.

Key Findings:

-

This compound has been shown to inhibit intestinal diarrhea and appears to regulate fluid volumes in other organs.

-

It is found in various tissues, with notable concentrations in the lungs, and is also present in cerebrospinal fluid.

Quantitative Data

The following tables summarize the available quantitative data on the physiological effects and distribution of this compound in mammals.

| Parameter | Species | Tissue/Organ | Concentration (ng/g) | Reference |

| Endogenous Concentration | Pig | Blood Plasma | 3 | Hamberger and Stenhagen, 2003 |

| Endogenous Concentration | Pig | Lung | 12 | Hamberger and Stenhagen, 2003 |

| Endogenous Concentration | Pig | Kidney | 2.5 | Hamberger and Stenhagen, 2003 |

| Endogenous Concentration | Pig | Liver | 1.0 | Hamberger and Stenhagen, 2003 |

| Endogenous Concentration | Pig | Brain | 0.5 | Hamberger and Stenhagen, 2003 |

| Assay | Model System | Effective Dose of this compound | Observed Effect | Reference |

| Angiogenesis | Chick Chorioallantoic Membrane | 2 µg | Induction of new blood vessel formation | Wakamatsu et al., 1990[1] |

| Antidepressant-like effects | Mouse (Forced Swim Test) | 5, 10, 20 mg/kg (p.o.) | Significant reduction in immobility time | Li et al., 2017 |

| Anxiolytic-like effects | Mouse (Elevated Plus Maze) | 10, 20 mg/kg (p.o.) | Significant increase in time spent in open arms | Li et al., 2017 |

| HPA Axis Regulation | Mouse | 5, 10, 20 mg/kg (p.o.) | Significant decrease in serum ACTH and corticosterone | Li et al., 2017 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is widely used to assess the pro- or anti-angiogenic potential of various substances.

-

Materials: Fertilized chicken eggs, incubator, sterile saline, dissecting microscope, test substance (this compound) dissolved in an appropriate vehicle.

-

Procedure:

-

Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

-

On day 3 of incubation, a small window is made in the eggshell to expose the CAM.

-

A sterile filter paper disc or a carrier vehicle containing the test substance (e.g., 2 µg of this compound) is placed on the CAM.

-

The window is sealed, and the egg is returned to the incubator.

-

After a set incubation period (e.g., 48-72 hours), the CAM is examined under a dissecting microscope.

-

Angiogenesis is quantified by counting the number of blood vessel branch points or by measuring the total blood vessel length within a defined area around the implant.

-

Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a common behavioral test used to screen for antidepressant efficacy.

-

Materials: Cylindrical water tank, water at a controlled temperature (23-25°C), stopwatch, video recording system (optional).

-

Procedure:

-

Mice are orally administered this compound (5, 10, or 20 mg/kg) or a vehicle control.

-

After a predetermined time (e.g., 60 minutes) to allow for drug absorption, each mouse is individually placed in a cylinder filled with water to a depth where it cannot touch the bottom or escape.

-

The total duration of the test is typically 6 minutes.

-

The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is recorded, usually during the last 4 minutes of the test.

-

A reduction in immobility time is indicative of an antidepressant-like effect.

-

Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Materials: An elevated, plus-shaped maze with two open arms and two enclosed arms, video tracking software.

-

Procedure:

-

Mice are orally administered this compound (5, 10, or 20 mg/kg) or a vehicle control.

-

Following a set absorption period, each mouse is placed in the center of the maze, facing an open arm.

-

The mouse is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).

-

The time spent in the open arms and the number of entries into the open and closed arms are recorded using video tracking software.

-

An increase in the time spent in the open arms and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.

-

Measurement of ACTH and Corticosterone

Serum levels of these HPA axis hormones are typically measured using enzyme-linked immunosorbent assay (ELISA) kits.

-

Materials: Blood collection supplies, centrifuge, commercially available ELISA kits for ACTH and corticosterone.

-

Procedure:

-

Following the behavioral tests (FST or EPM), blood samples are collected from the mice.

-

The blood is allowed to clot, and serum is separated by centrifugation.

-

Serum levels of ACTH and corticosterone are quantified using specific ELISA kits according to the manufacturer's instructions.

-

A decrease in the levels of these hormones following this compound administration suggests a modulatory effect on the HPA axis.

-

Signaling Pathways and Logical Relationships

While the precise molecular mechanisms of this compound's actions are still under investigation, its structural similarity to other lipid signaling molecules, such as the endocannabinoid anandamide, and its observed physiological effects suggest potential involvement in established signaling pathways.

Proposed Angiogenesis Signaling

Given the central role of Vascular Endothelial Growth Factor (VEGF) in angiogenesis, it is plausible that this compound's pro-angiogenic effects are mediated through the VEGF signaling pathway. This could involve the activation of VEGF receptors and downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are critical for endothelial cell survival, migration, and proliferation.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

This compound's ability to reduce ACTH and corticosterone levels suggests an inhibitory effect on the HPA axis. This could occur at the level of the hypothalamus, reducing the release of corticotropin-releasing hormone (CRH), or at the pituitary, dampening the release of ACTH. Its structural similarity to endocannabinoids, which are known to modulate the HPA axis, suggests a potential interaction with cannabinoid receptors in these brain regions.

References

Erucamide as a Slip Agent in Polymer Films: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucamide, the amide derivative of erucic acid, is a widely utilized slip agent in the polymer industry, particularly in the manufacturing of polyolefin films such as polyethylene (PE) and polypropylene (PP).[1][2] Its primary function is to reduce the coefficient of friction (COF) on the film surface, thereby facilitating processing and handling operations like winding, bag production, and packaging.[3][4] This technical guide provides an in-depth overview of the core principles of this compound as a slip agent, including its mechanism of action, factors influencing its performance, and the analytical techniques used for its characterization.

Mechanism of Action: The Blooming Phenomenon

This compound's effectiveness as a slip agent stems from its limited solubility in polyolefins at ambient temperatures.[5] Incorporated into the polymer melt during extrusion, it is initially dispersed throughout the matrix. As the polymer cools and crystallizes, the this compound becomes less soluble and migrates to the surface of the film. This migration process, known as "blooming," results in the formation of a thin, lubricating layer of this compound on the film's surface.

This surface layer reduces friction in two primary ways: by physically separating the two opposing surfaces and by providing a layer of material with an inherently low COF. The this compound molecules on the surface can form crystalline structures, often described as plate-like, which can slide over each other, further contributing to the slip effect. The hydrophobic tails of the this compound molecules tend to orient outwards from the polymer surface.

The blooming process is time-dependent, with the surface concentration of this compound increasing over time until it reaches an equilibrium. This "self-healing" characteristic allows for a sustained slip effect as more additive molecules can migrate to the surface if the existing layer is disturbed.

Figure 1: Mechanism of this compound Blooming in Polymer Films.

Factors Influencing Performance

The effectiveness of this compound as a slip agent is influenced by several factors:

-

Concentration: The concentration of this compound added to the polymer is a critical factor. Higher concentrations generally lead to a faster migration rate and a lower COF, up to a saturation point.

-

Temperature: Temperature plays a significant role in the migration and performance of this compound. Elevated temperatures during storage can cause the this compound to migrate back into the polymer film, leading to an increase in the COF. Conversely, slightly elevated temperatures (e.g., 50-60°C) can accelerate the migration process.

-

Polymer Type and Crystallinity: The type of polymer and its degree of crystallinity affect the solubility and migration rate of this compound. The additive is squeezed out of the crystalline regions and migrates through the amorphous domains.

-

Time: The slip properties of a film containing this compound evolve over time as the additive migrates to the surface. The COF typically decreases over a period of hours to days, eventually reaching a stable value.

-

Other Additives: The presence of other additives, such as anti-blocking agents, can influence the performance of this compound. These additives can work synergistically to improve film properties.

Quantitative Data on this compound Performance

The following tables summarize quantitative data on the effect of this compound on the coefficient of friction (COF) in various polymer films.

Table 1: Effect of this compound Concentration on Kinetic COF in LLDPE Films

| This compound Concentration (ppm) | Kinetic COF | Reference |

| 1010 | 0.2 |

Table 2: COF of Polyethylene Films with Different Slip Additives and Aging Conditions

| Slip Additive | Aging Temperature (°C) | Aging Time (days) | Kinetic COF | Haze (%) | Gloss (GU) | Reference |

| This compound | 50 | 3 | 0.129 | 4.63 | 56.5 |

Table 3: Typical COF Values for Polyolefin Films

| Film Condition | Typical COF | Reference |

| Unmodified PE films | > 0.4 | |

| PE films with 500-2000 ppm this compound | < 0.2 to 0.1 |

Experimental Protocols

Accurate characterization of this compound in polymer films is crucial for quality control and research. The following are detailed methodologies for key experiments.

Determination of Coefficient of Friction (COF)

Standard Test Method: ASTM D1894 - "Standard Test Method for Static and Kinetic Coefficients of Friction of Plastic Film and Sheeting."

Methodology:

-

Apparatus: A friction testing apparatus with a horizontal plane and a sled of a specified weight.

-

Sample Preparation: A specimen of the polymer film is attached to the horizontal plane, and another piece of the same film is attached to the bottom of the sled.

-

Procedure:

-

The sled is placed on the film-covered plane.

-

The force required to initiate motion of the sled (static friction) is measured.

-

The force required to maintain the sled in motion at a constant speed (kinetic friction) is measured.

-

-

Calculation:

-

Static COF = (Initial force of motion) / (Sled weight)

-

Kinetic COF = (Average force of motion) / (Sled weight)

-

Quantification of this compound Concentration

Methodology: Gas Chromatography (GC)

-

Sample Preparation (Extraction):

-

Pressurized Liquid Extraction (PLE): The polymer film sample is extracted with a suitable solvent, such as isopropanol, at an elevated temperature (e.g., 105°C) and pressure.

-

Solvent Washing: The surface concentration of this compound can be determined by washing the film surface with a solvent and analyzing the extract.

-

-

GC Analysis:

-

Instrument: A gas chromatograph equipped with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometry Detector (MSD).

-

Column: A capillary column appropriate for separating fatty acid amides (e.g., 5% phenyl-95% dimethyl-polysiloxane).

-

Conditions: The oven temperature, carrier gas flow rate, and detector parameters are optimized for the separation and detection of this compound.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known this compound concentrations.

-

Figure 2: General Workflow for GC Analysis of this compound.

Surface Characterization

Methodology: Atomic Force Microscopy (AFM)

-

Instrument: An Atomic Force Microscope capable of operating in tapping mode or lateral force mode.

-

Sample Preparation: A small section of the polymer film is mounted on a sample holder.

-

Imaging:

-

The AFM tip is brought into close proximity with the film surface.

-

The tip is scanned across the surface, and the deflection of the cantilever is measured to create a topographical image.

-

Lateral force mode can be used to map the frictional characteristics of the surface.

-

-

Analysis: The AFM images provide high-resolution information about the morphology and distribution of the this compound on the polymer surface, revealing the presence of crystalline structures.

Regulatory Considerations

This compound is approved for use in food contact polymers under specific regulations. In the United States, it is listed in the Code of Federal Regulations (CFR) Title 21, allowing its use in various food packaging applications. It is essential for researchers and developers to be aware of and comply with the relevant regulatory limits and guidelines for their specific applications.

Conclusion

This compound is a highly effective slip agent for polymer films, functioning through a well-understood migration and blooming mechanism. Its performance can be tailored by controlling factors such as concentration, temperature, and polymer type. A thorough understanding of the analytical techniques for its characterization is essential for optimizing its use and ensuring the quality and performance of the final polymer film product.

References

The Toxicological Profile and Safety Assessment of Erucamide: A Technical Guide

Introduction

Erucamide, the amide derivative of erucic acid (cis-13-docosenoic acid), is a fatty acid amide widely utilized as a slip agent and anti-blocking additive in the polymer industry. Its primary function is to reduce the coefficient of friction on the surface of plastic films and sheets, facilitating easier handling and processing.[1][2][3] Given its extensive use in food packaging materials, a thorough understanding of its toxicological profile and safety is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the available toxicological data, experimental methodologies, and safety assessments of this compound.

Acute Toxicity

This compound exhibits a low level of acute toxicity across various routes of exposure.[1][4] The available data consistently indicate that it is not harmful after a single, short-term exposure.

Table 1: Summary of Acute Toxicity Data for this compound

| Study Type | Species | Route of Exposure | Key Findings | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 > 2000 mg/kg body weight. No treatment-related effects on survival, clinical signs, body weight, or necropsy findings were observed. | |

| Acute Dermal Toxicity | Rat | Dermal | LD50 > 2000 mg/kg body weight. | |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50 > 2.8 mg/L. Ruffled fur was observed in all animals one hour after exposure, with no further clinical signs from day 2 onwards. |

Experimental Protocols: Acute Toxicity Studies

Acute Oral Toxicity (Modified from OECD Guideline 420)

-

Test Substance: this compound

-

Species: Wistar rats (sexes typically balanced)

-

Administration: A single dose administered by oral gavage.

-

Dosage: A limit test is often performed at 2000 mg/kg body weight.

-

Vehicle: Corn oil is a common vehicle.

-

Observation Period: 14 days.

-

Parameters Observed:

-

Clinical Signs: Monitored at 1/2, 1, 2, and 4 hours post-dosing, and then daily for 14 days.

-

Body Weight: Recorded prior to dosing and on days 7 and 14.

-

Gross Pathology: All animals are subjected to a gross pathological examination at the end of the observation period.

-

Repeated Dose Toxicity

Subchronic toxicity studies have been conducted to evaluate the potential adverse effects of repeated exposure to this compound over a longer duration.

Table 2: Summary of Repeated Dose Toxicity Data for this compound

| Study Type | Species | Duration | Route of Exposure | Key Findings | Reference |

| Subchronic Toxicity | Rat | 90 days | Oral | NOAEL ≥ 1000 mg/kg/day (highest dose tested). No adverse effects were reported. Neurobehavioral screening showed no signs of neurotoxicity. |

Experimental Protocol: 90-Day Subchronic Oral Toxicity Study (General Principles based on OECD Guideline 408)

-

Test Substance: this compound

-

Species: Wistar rats

-

Groups: Typically, three dose groups and a control group.

-

Administration: Administered orally (e.g., via diet or gavage) daily for 90 days.

-

Dosage Levels: A high dose, such as 1000 mg/kg/day, is often used as a limit dose when low toxicity is expected.

-

Parameters Evaluated:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examined before and at the end of the study.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of various parameters.

-

Urinalysis: Conducted at termination.

-

Neurobehavioral Screening: A functional observational battery (FOB) and motor activity tests are performed.

-

Gross Necropsy and Organ Weights: Performed on all animals.

-

Histopathology: Microscopic examination of a comprehensive set of tissues and organs.

-

Genetic and Developmental Toxicity

This compound has been evaluated for its potential to cause genetic mutations and to interfere with normal development. The results from these studies indicate a lack of genotoxic or developmental effects.

Table 3: Summary of Genotoxicity and Developmental Toxicity Data for this compound

| Study Type | System | Key Findings | Reference |

| Mutagenicity/Genotoxicity | In vitro mammalian chromosome aberration test (OECD 473) in Chinese hamster lung fibroblasts (V79) | Negative results. | |

| Developmental Toxicity | Rat | Maternal and Developmental NOAEL ≥ 1000 mg/kg/day (highest dose tested). No adverse maternal or developmental effects were observed. | |

| Reproductive Toxicity | Rat | No dedicated reproductive toxicity studies are available. However, no effects on reproduction parameters were observed in the 90-day study. |

Experimental Protocol: In Vitro Mammalian Chromosome Aberration Test (OECD Guideline 473)

-

Test System: Chinese hamster lung fibroblasts (V79 cells).

-

Method: Cells are treated with this compound at various concentrations, both with and without metabolic activation (e.g., S9 mix).

-

Exposure: Cells are exposed for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous period.

-

Analysis: Cells are harvested, and metaphase chromosomes are examined for structural aberrations.

Carcinogenicity and Other Toxicological Endpoints

There are no long-term carcinogenicity studies available for this compound. However, based on the lack of genotoxicity and the absence of adverse effects in subchronic studies, the concern for carcinogenicity is considered low. This compound is also not found to be a skin or eye irritant, nor a skin sensitizer.

Migration from Food Contact Materials

As an additive in food packaging, the migration of this compound into food is a key consideration for its safety assessment. This compound is an intentionally added substance (IAS) in plastic food contact materials. While it is on the EU list of authorized substances for plastic materials, its migration should not endanger human health. The migration process is influenced by factors such as the type of food, temperature, and contact time.

Visualizations: Workflows and Mechanisms

Toxicological Assessment Workflow

The following diagram illustrates a general workflow for the toxicological assessment of a substance like this compound, intended for use in food contact materials.

Metabolic Fate of this compound

This compound is a fatty acid amide and is expected to undergo metabolic hydrolysis to its constituent fatty acid, erucic acid, and ammonia. This is a common metabolic pathway for fatty acid amides.

Mechanism of Action as a Slip Agent

The primary function of this compound is not based on a biological signaling pathway but on a physical mechanism of migration to the polymer surface.

Conclusion

References

The Discovery, Synthesis, and Multifaceted Applications of Erucamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucamide, a long-chain fatty acid amide derived from erucic acid, has emerged from its initial discovery as a simple slip agent for polymers to a molecule of interest in diverse scientific fields. First synthesized in the early 20th century, its journey through industrial and academic research has revealed a compound with unique physical properties and intriguing biological potential. This technical guide provides an in-depth exploration of the discovery and history of this compound research, detailing its synthesis, physical and chemical characteristics, and its established and prospective applications. The document summarizes key quantitative data in structured tables, provides detailed experimental protocols for its synthesis and analysis, and visualizes complex processes through diagrams of signaling pathways and experimental workflows.

Discovery and History